3-Fluoropiperidine hydrochloride

Catalog No.
S755866
CAS No.
737000-77-0
M.F
C5H11ClFN
M. Wt
139.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoropiperidine hydrochloride

CAS Number

737000-77-0

Product Name

3-Fluoropiperidine hydrochloride

IUPAC Name

3-fluoropiperidine;hydrochloride

Molecular Formula

C5H11ClFN

Molecular Weight

139.6 g/mol

InChI

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H

InChI Key

RDJUBLSLAULIAT-UHFFFAOYSA-N

SMILES

C1CC(CNC1)F.Cl

Canonical SMILES

C1CC(CNC1)F.Cl

The exact mass of the compound 3-Fluoropiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Properties

3-Fluoropiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are organic compounds with a six-membered ring structure containing a nitrogen atom. This compound exists in two stereoisomeric forms, (3R)-3-fluoropiperidine hydrochloride and (3S)-3-fluoropiperidine hydrochloride. PubChem, National Institutes of Health:

Potential Applications in Medicinal Chemistry

  • A 2013 study published in the journal Helvetica Chimica Acta describes the synthesis of novel spirocyclic compounds containing a 3-fluoropiperidine fragment. The researchers evaluated the inhibitory activity of these compounds against enzymes implicated in certain diseases. Source: European Journal of Medicinal Chemistry:

3-Fluoropiperidine hydrochloride is a fluorinated derivative of piperidine, characterized by the presence of a fluorine atom at the third position of the piperidine ring. Its chemical formula is C5_5H11_{11}ClFN, and it has a molecular weight of approximately 139.60 g/mol. This compound appears as a white to off-white crystalline solid and is soluble in water and organic solvents. Due to its structural properties, it exhibits unique chemical behavior and biological activities that make it a subject of interest in various fields, including medicinal chemistry and pharmacology .

Typical of amines and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, allowing for the synthesis of various derivatives.
  • Alkylation: It can undergo alkylation reactions to form quaternary ammonium salts.
  • Reduction Reactions: The compound can be reduced to yield other piperidine derivatives.

These reactions are essential for synthesizing more complex molecules that may have enhanced biological activity or different pharmacological profiles .

Research indicates that 3-Fluoropiperidine hydrochloride exhibits notable biological activities. It has been studied for its potential as:

  • Analgesic Agents: Some studies suggest its efficacy in pain relief.
  • Antidepressants: It may influence neurotransmitter systems, making it a candidate for antidepressant formulations.
  • Antimicrobial Properties: Preliminary investigations indicate possible antimicrobial effects against certain pathogens.

The biological mechanisms are primarily attributed to its interaction with neurotransmitter receptors and ion channels, although further research is necessary to fully elucidate these pathways .

The synthesis of 3-Fluoropiperidine hydrochloride can be achieved through several methods:

  • Fluorination of Piperidine: Direct fluorination using reagents such as Selectfluor or other fluorinating agents.
  • N-Alkylation Reactions: Starting from piperidine, alkylation with fluorinated alkyl halides can yield the desired product.
  • Heterogeneous Catalysis: Recent studies have explored using heterogeneous catalysts for selective fluorination processes that can enhance yield and selectivity .

Each method has its advantages regarding yield, purity, and environmental impact.

3-Fluoropiperidine hydrochloride finds applications in various domains:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Research: Used in studies investigating the effects of fluorination on biological activity.
  • Material Science: Potential applications in developing new materials with specific properties due to its unique structure.

These applications highlight its versatility as a building block in both medicinal chemistry and materials science .

Interaction studies involving 3-Fluoropiperidine hydrochloride have focused on its effects on biological systems:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have shown promising results, potentially affecting serotonin and dopamine pathways.
  • Metabolic Stability Assessments: Studies evaluating its metabolic pathways indicate that modifications in fluorinated compounds can enhance stability and bioavailability compared to non-fluorinated analogs.

These studies are crucial for understanding its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 3-Fluoropiperidine hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-FluoropiperidineFluorine at the first positionDifferent receptor binding profile
2-FluoropiperidineFluorine at the second positionPotentially different biological activity
4-FluoropiperidineFluorine at the fourth positionVariations in pharmacological effects
PiperidineNo fluorine substitutionBaseline for comparing the effects of fluorination

The uniqueness of 3-Fluoropiperidine hydrochloride lies in its specific position of fluorination, which significantly alters its chemical reactivity and biological activity compared to these similar compounds .

Dearomatization-based approaches represent a fundamental strategy for the synthesis of 3-fluoropiperidine hydrochloride, offering efficient pathways to transform readily available pyridine derivatives into valuable fluorinated piperidine structures [1] [2]. These methods leverage the inherent reactivity of aromatic pyridine systems, converting them into partially or fully saturated heterocycles while introducing fluorine at specific positions [3]. The dearomatization process typically involves disrupting the aromaticity of the pyridine ring, creating reactive intermediates that can undergo subsequent transformations including fluorination and reduction [4].

Pyridine Fluorination Strategies

Pyridine fluorination strategies encompass a range of methodologies that introduce fluorine atoms directly onto the pyridine ring prior to or during the dearomatization process [5]. One prominent approach involves the direct fluorination of pyridines at the meta position (C3), which corresponds to the desired fluorine position in the target 3-fluoropiperidine hydrochloride [6]. This can be achieved through formal meta-carbon-hydrogen fluorination of pyridines via dearomatized intermediates [7].

A notable strategy employs temporary pyridine dearomatization with electrophilic fluorine sources such as Selectfluor, achieving exclusive C3-selectivity in moderate to good yields [7]. This approach utilizes an oxazinoazaarene-based temporary pyridine dearomatization strategy that enables regioselective fluorination at the desired position [7]. The reaction proceeds through the formation of dearomatized intermediates that direct the fluorination to the C3 position with high selectivity [7].

Another effective method involves the selective pyridine C3-hydrogen fluorination under mild conditions via classic N-2,4-dinitrophenyl Zincke imine intermediates [8]. Mechanistic studies indicate that this fluorination proceeds through a two-electron electrophilic substitution pathway, with the pre-installed electron-deficient activating N-DNP group playing a crucial role in directing the fluorination [8].

Recent advances have also demonstrated the utility of radical and ionic meta-carbon-hydrogen functionalization of pyridines through redox-neutral dearomatization-rearomatization processes [9]. These protocols allow for highly regioselective meta-carbon-hydrogen fluorination of pyridines, providing a diversification platform for selective reactions on pyridines through both radical and ionic pathways [9].

Catalytic Hydrogenation Pathways

Catalytic hydrogenation represents a critical step in the conversion of fluorinated pyridines to the corresponding fluoropiperidines [4] [10]. This process involves the reduction of the aromatic pyridine ring while preserving the carbon-fluorine bond, a challenging transformation due to the potential for hydrodefluorination side reactions [10].

CatalystConversion (%)Yield of Fluoropiperidine (%)Diastereoselectivity
Rh/C (5 wt%)>9953High cis-selectivity
Rh/Al₂O₃ (5 wt%)<5Traces-
Pt/C (5 wt%)>996-
Ru/Al₂O₃ (5 wt%)<5Traces-
Pd/C (10 wt%)>9983High cis-selectivity
No acid7817-

Table 1: Comparison of various catalysts for the hydrogenation of 3-fluoropyridine [4]

A particularly effective approach combines dearomatization with hydrogenation in a one-pot rhodium-catalyzed dearomatization-hydrogenation process [10]. This method first employs a borane reagent such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) to dearomatize the pyridine ring system, forming a mixture of dienes that can be more easily hydrogenated while also preventing catalyst poisoning by protecting the Lewis-basic nitrogen [10]. The subsequent hydrogenation step, catalyzed by rhodium complexes such as [Rh(COD)Cl]₂ or optimally Rh-CAAC complex, delivers the desired fluorinated piperidine products in good yields and excellent diastereoselectivities [10].

Iodine(III)-Mediated Cyclization Techniques

Iodine(III)-mediated cyclization techniques represent a powerful approach for the synthesis of 3-fluoropiperidine hydrochloride, utilizing the unique reactivity of hypervalent iodine reagents to facilitate both cyclization and fluorination processes [2] [6]. These methods leverage the strong electrophilicity and high oxidizing properties of hypervalent iodine compounds, which can activate substrates and promote carbon-fluorine bond formation under mild conditions [12].

BF₃-Activated Aryliodine Reagent Systems

BF₃-activated aryliodine reagent systems have emerged as effective tools for the construction of 3-fluoropiperidines through fluorocyclization reactions [2] [6]. These systems typically employ aryliodine(III) carboxylates activated by boron trifluoride etherate (BF₃·Et₂O), which serves as both an activator for the hypervalent iodine reagent and a source of fluoride [2] [6].

The cyclization of alkenyl N-tosylamides promoted by BF₃-activated aryliodine(III) carboxylates represents an attractive strategy for constructing 3-fluoropiperidines [2] [6]. This approach involves the activation of alkenes by the hypervalent iodine reagent, followed by nucleophilic attack and fluorination [2]. The reaction typically proceeds through the formation of an iodine(III)-π intermediate, where the iodine(III) reagent activates the carbon-carbon double bond, creating a reactive species that can undergo subsequent transformations [13].

Mechanistic studies have revealed that BF₃-coordinated iodine(III) reagents attack carbon-carbon double bonds to produce corresponding iodiranium(III) ions, which then undergo diastereodetermining 5-exo-cyclization [2]. The transiently formed pyrrolidines with exocyclic σ-alkyl-iodine(III) moieties can further undergo aziridinium ion formation or reductive ligand coupling processes, which dictate not only the final product's ring size but also the chemoselectivity [2].

The selectivity of these reactions depends significantly on the nature of the ligand bound to iodine(III) and the presence of electrolytes such as tetrabutylammonium tetrafluoroborate (TBABF₄) [2]. For example, the addition of TBABF₄ can increase the yield of 3-fluoropiperidines by promoting the alkyl iodine fluorination pathway in substrates with higher propensity for reductive ligand coupling [2].

Diastereoselectivity Control Mechanisms

Diastereoselectivity control in iodine(III)-mediated fluorocyclization reactions is governed by several key factors that influence the stereochemical outcome of the transformation [2] [13]. Understanding these mechanisms is crucial for the development of stereoselective syntheses of 3-fluoropiperidine hydrochloride [2].

The diastereoselectivity in these reactions is primarily determined during the cyclization step, where the approach of the nucleophile to the activated alkene dictates the configuration of the newly formed stereocenter [2]. In BF₃-activated aryliodine(III) carboxylate systems, the diastereoselectivity is influenced by both substrate structure and reagent properties [2].

For substrates with cyclopentyl or cyclohexyl substructures, the diastereoselectivity can be modulated by the choice of aryliodine(III) reagent [2]. Simple aryliodine(III) carboxylates such as AR2, CR1, and AR4 have demonstrated significant utility in the synthesis of diastereomeric 3-fluoropiperidines [2]. The selectivity for fluorinated over oxygenated products can be increased by dropwise addition of a dichloromethane solution of the corresponding iodine(III) reagent into the mixture of substrate and BF₃·Et₂O/TBABF₄ [2].

Mechanistic investigations have revealed two potential pathways that influence diastereoselectivity: the "fluorination first and cyclization later" mechanism and the "cyclization first and fluorination later" mechanism [13] [14]. The preference for either pathway depends on the substrate structure, particularly the pKa property of the functional group [13] [14]. For instance, unsaturated alcohols prefer the fluorination first and 6-endo-tet cyclization later pathway, while unsaturated carboxylic acids typically undergo 5-exo-trig cyclization first followed by fluorination [13] [14].

MechanismPreferred SubstrateProduct Ring SizeDiastereoselectivity Determinant
Fluorination first, cyclization laterUnsaturated alcohols6-endo-tetMarkovnikov addition followed by cyclization
Cyclization first, fluorination laterUnsaturated carboxylic acids5-exo-trigInitial cyclization geometry

Table 2: Comparison of mechanistic pathways affecting diastereoselectivity in iodine(III)-mediated fluorocyclization [13] [14]

The diastereoselectivity can also be influenced by the presence of additives such as TBABF₄, which can alter the reaction pathway and favor specific stereochemical outcomes [2]. Additionally, the structure of the aryliodine(III) reagent, particularly the nature of the carboxylate ligands, plays a crucial role in determining the diastereoselectivity of the fluorocyclization reaction [2].

Palladium-Catalyzed Reductive Amination

Palladium-catalyzed reductive amination represents a versatile approach for the synthesis of 3-fluoropiperidine hydrochloride, offering an efficient method for the construction of the piperidine ring with controlled introduction of fluorine substituents [15] [16]. This methodology typically involves the formation of imine or iminium intermediates followed by selective reduction, allowing for the incorporation of nitrogen into the heterocyclic structure [15].

Heterogeneous Catalyst Optimization

Heterogeneous catalyst optimization is a critical aspect of developing efficient palladium-catalyzed reductive amination protocols for the synthesis of fluorinated piperidines [15] [16]. The choice of catalyst significantly impacts reaction efficiency, selectivity, and practicality for large-scale applications [15].

A particularly effective system employs brush-like silicon-nanostructure-supported palladium nanoparticle composites (SiNS-Pd) as silicon-wafer-based reusable heterogeneous catalysts [15]. This catalyst system enables the reductive alkylation of amines with aldehydes under atmospheric pressure of hydrogen, providing excellent yields without overalkylation [15]. Comparative studies have demonstrated the superior performance of SiNS-Pd over conventional catalysts such as palladium on carbon (Pd/C) and palladium on alumina (Pd/Al₂O₃) [15].

CatalystPalladium Loading (mol%)Reaction ConditionsYield (%)
SiNS-Pd0.02H₂ (balloon, 0.1 MPa), 40°CQuantitative
Pd/C0.02H₂ (balloon, 0.1 MPa), 40°C38
Pd/Al₂O₃0.02H₂ (balloon, 0.1 MPa), 40°C19
SiNA-Pd0.02H₂ (balloon, 0.1 MPa), 40°C7
No catalyst-H₂ (balloon, 0.1 MPa), 40°C0

Table 3: Comparison of various catalysts for reductive amination under atmospheric hydrogen pressure [15]

The optimization of reaction conditions for these transformations involves careful consideration of solvent effects, hydrogen pressure, temperature, and catalyst loading [16]. For instance, a reaction-condition-based sensitivity assessment has revealed that the palladium-catalyzed hydrogenation of fluoropyridines exhibits high tolerance for the presence of air and moisture, enhancing the practicality of this approach [16].

Substrate Scope Limitations

Despite the versatility of palladium-catalyzed reductive amination for the synthesis of fluorinated piperidines, certain substrate scope limitations must be considered when applying this methodology [15] [16]. Understanding these constraints is essential for designing effective synthetic routes to 3-fluoropiperidine hydrochloride [15] [16].

For reductive alkylation reactions using heterogeneous palladium catalysts, the substrate scope encompasses a range of primary and secondary amines, including those with fluorine substituents [15]. However, the efficiency of the reaction can be influenced by the electronic and steric properties of both the amine and aldehyde components [15]. For instance, sterically hindered amines or aldehydes may exhibit reduced reactivity, requiring modified reaction conditions such as elevated temperatures or extended reaction times [15].

In the context of palladium-catalyzed hydrogenation of fluoropyridines, several limitations have been identified [16]. The position of fluorine substituents on the pyridine ring can significantly impact the reaction outcome [16]. For example, fluorine substituents at positions that create steric hindrance around the reaction center may lead to decreased yields or altered selectivity patterns [16].

Additionally, the presence of certain functional groups can interfere with the catalytic process [16]. Groups that strongly coordinate to palladium, such as thiol or phosphine moieties, may poison the catalyst and inhibit the reaction [16]. Similarly, functional groups susceptible to hydrogenation, such as alkenes or alkynes, may undergo undesired side reactions, complicating the synthesis of selectively fluorinated piperidines [16].

The substrate scope for palladium-catalyzed synthesis of fluorinated piperidines also extends to the preparation of drug derivatives and building blocks for medicinal chemistry [15] [16]. For instance, fluorinated derivatives of methylphenidate, bupivacaine, and ropivacaine have been successfully prepared using palladium-catalyzed hydrogenation of the corresponding fluoropyridine precursors [16]. However, the application of these methods to complex molecules may require careful optimization to achieve the desired selectivity and yield [15] [16].

Stereoselective Fluorination Protocols

Stereoselective fluorination protocols are essential for the controlled introduction of fluorine atoms with defined stereochemistry in the synthesis of 3-fluoropiperidine hydrochloride [17] [18]. These methods enable the preparation of stereochemically pure fluorinated piperidines, which are valuable building blocks for pharmaceutical and agrochemical applications [17] [18].

Chiral Auxiliary-Assisted Routes

Chiral auxiliary-assisted routes represent a classical approach to stereoselective fluorination, employing temporary chiral directing groups to control the stereochemical outcome of fluorination reactions [19]. These methods rely on the covalent attachment of a chiral auxiliary to the substrate, creating a chiral environment that influences the facial selectivity during the fluorination step [19].

One effective approach utilizes chiral sultams as auxiliaries for electrophilic fluorination [19]. N-fluorosultams derived from camphor have demonstrated the ability to achieve stereoselective fluorination of various substrates, although with varying degrees of selectivity [19]. The different chiral environments proximal to the nitrogen-fluorine bond in these reagents significantly influence the stereochemical outcome of the fluorination reaction [19].

Oxazolidinones have also been studied as potential fluorinating chiral auxiliaries [19]. While the covalent attachment of the auxiliary to the carbonyl restricts substrate compatibility, this approach has generated α-fluoro carboximides in excellent diastereomeric excesses and yields [19]. An important feature of this auxiliary is the ability to convert the fluoro-acyl oxazolidinone products into various functionalities without significant racemization [19].

Asymmetric Catalytic Fluorination

Asymmetric catalytic fluorination represents a more atom-economical approach to the stereoselective synthesis of fluorinated piperidines, employing chiral catalysts to control the stereochemical outcome without the need for stoichiometric chiral auxiliaries [18] [21].

A significant advancement in this field is the development of catalytic asymmetric nucleophilic fluorination using boron trifluoride etherate as the fluorine reagent in the presence of chiral iodine catalysts [18]. This approach has enabled the preparation of various chiral fluorinated products with excellent enantioselectivities (up to >99% enantiomeric excess) and diastereoselectivities (up to >20:1 diastereomeric ratio) [18]. Notably, control experiments have indicated that boron trifluoride etherate acts not only as a fluorine reagent but also as an activating reagent for iodosylbenzene [18].

Another innovative approach combines directing groups and chiral anion phase-transfer catalysis for the enantioselective electrophilic fluorination of alkenes [21]. This method takes advantage of the ability of chiral phosphate anions to serve as solid-liquid phase transfer catalysts and hydrogen bond with directing groups on the substrate [21]. The reaction proceeds with good to excellent yields and high enantioselectivities for a variety of heterocyclic, carbocyclic, and acyclic alkenes [21].

For the specific synthesis of enantioenriched fluorinated piperidines, a straightforward strategy has been developed based on palladium-catalyzed hydrogenation [16]. This approach employs an oxazolidine-substituted pyridine that undergoes hydrogenation under acidic conditions to form the corresponding oxazolidine-substituted piperidine in a diastereoselective fashion [16]. In situ cleavage of the auxiliary followed by reduction of the imine intermediate yields enantioenriched 3-fluoropiperidine with high enantiomeric ratio (95:5) [16].

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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